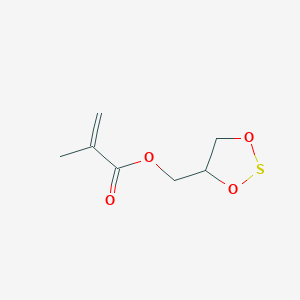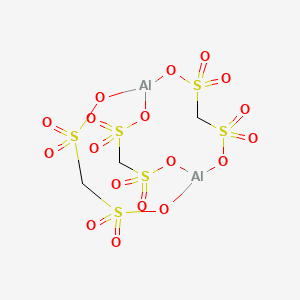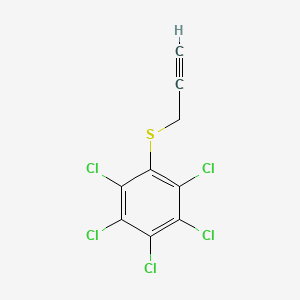
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives It is characterized by the presence of a p-chlorophenyl group, a dimethylaminoethyl side chain, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the p-Chlorophenyl Group: The p-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using p-chlorobenzyl chloride and a suitable nucleophile.
Attachment of the Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through an alkylation reaction using dimethylamine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)propanoic acid
- Ethyl 3-(2-chlorophenyl)propanoate
- Bis-(p-chlorophenyl)phenylphosphine oxide
Uniqueness
3-(p-Chlorophenyl)-5-(2-(dimethylamino)ethyl)isoxazole hydrochloride is unique due to its specific structural features, such as the combination of the isoxazole ring with the p-chlorophenyl and dimethylaminoethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
6076-04-6 |
|---|---|
分子式 |
C13H16Cl2N2O |
分子量 |
287.18 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H15ClN2O.ClH/c1-16(2)8-7-12-9-13(15-17-12)10-3-5-11(14)6-4-10;/h3-6,9H,7-8H2,1-2H3;1H |
InChIキー |
JSXKORXAQASWID-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCC1=CC(=NO1)C2=CC=C(C=C2)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


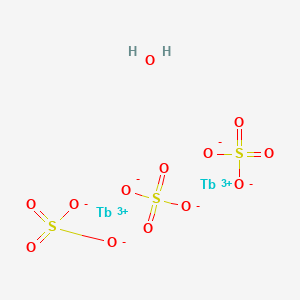
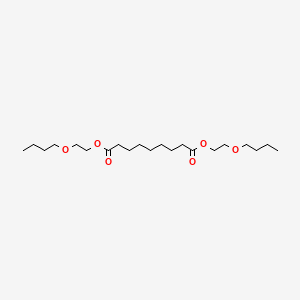
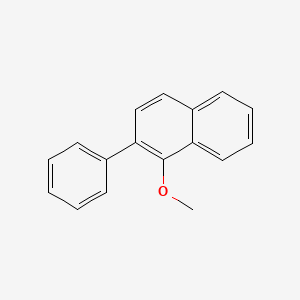
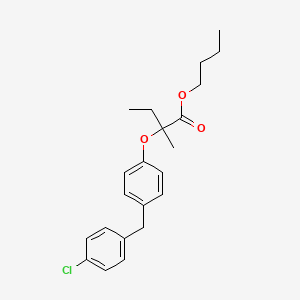
![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
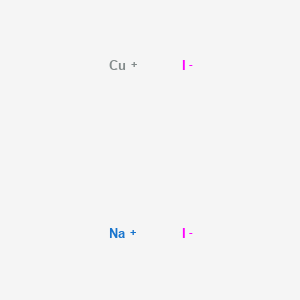
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
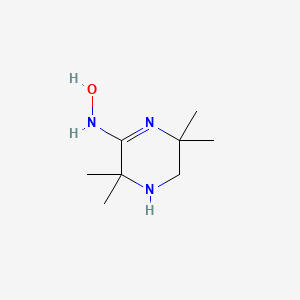
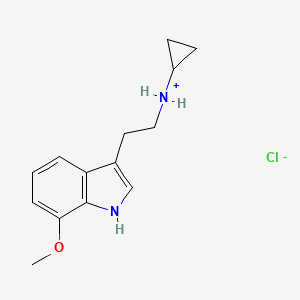
![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
